
PI3K|A-IN-14
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PI3Kα-IN-14 is a selective phosphoinositide 3-kinase alpha (PI3Kα) inhibitor designed to target the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancers and inflammatory diseases. PI3Kα is critical for cell proliferation and survival, making its inhibition a therapeutic strategy in oncology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PI3K|A-IN-14 involves multiple steps, including the formation of key intermediates and final coupling reactions. The process typically starts with the preparation of a core scaffold, followed by functional group modifications to enhance selectivity and potency. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to streamline the process .
Chemical Reactions Analysis
Types of Reactions
PI3K|A-IN-14 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to increase the compound’s reactivity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to modify the compound’s structure.
Substitution: Replacement of functional groups to enhance selectivity and potency.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions are typically intermediates that are further modified to produce the final active compound, this compound. These intermediates may include various functionalized aromatic rings and heterocycles .
Scientific Research Applications
PI3K|A-IN-14 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the PI3K pathway and its role in cellular processes.
Biology: Employed in cell-based assays to investigate the effects of PI3K inhibition on cell growth, survival, and metabolism.
Medicine: Explored as a potential therapeutic agent for treating cancers with aberrant PI3K activation. Clinical trials are ongoing to evaluate its efficacy and safety in cancer patients.
Mechanism of Action
PI3K|A-IN-14 exerts its effects by selectively inhibiting the alpha isoform of the PI3K enzyme. This inhibition blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key step in the PI3K/AKT/mammalian target of rapamycin (mTOR) signaling pathway. By preventing PIP3 formation, this compound disrupts downstream signaling events that promote cell growth, survival, and metabolism, ultimately leading to reduced tumor growth and proliferation .
Comparison with Similar Compounds
Comparative Analysis with Similar PI3K Inhibitors
Structural and Functional Comparisons
MSC2360844 and MSC2364588
- Structural Features : MSC2360844 and MSC2364588 (, Figure 1A–B) are PI3Kδ inhibitors with distinct heterocyclic cores. MSC2360844 features a pyrimidine scaffold, whereas MSC2364588 incorporates a quinazoline moiety. These structural differences influence isoform selectivity, with MSC2360844 showing higher specificity for PI3Kδ compared to PI3Kα .
- Functional Efficacy : Both compounds inhibit PI3Kδ-mediated Akt phosphorylation in Ramos cells (anti-IgM stimulation model), with MSC2360844 demonstrating superior potency (IC₅₀ ~10 nM vs. 50 nM for MSC2364588) .
Taselisib and Pictilisib
- Biochemical Inhibition : In biochemical assays (, Table 2A–B), taselisib (GDC-0032) and pictilisib (GDC-0941) are pan-PI3K inhibitors with varying isoform preferences. Taselisib exhibits higher potency against PI3Kα (IC₅₀ = 0.029 μM) compared to PI3Kβ (IC₅₀ = 0.068 μM), while pictilisib shows broader activity across isoforms (PI3Kα IC₅₀ = 0.003 μM; PI3Kδ IC₅₀ = 0.033 μM) .
Natural Compounds (Pomegranate Derivatives)
- Mechanistic Insights: Pomegranate ellagitannins (e.g., punicalagin) and flavonoids (e.g., luteolin) inhibit PI3K/Akt/mTOR signaling but with lower potency (IC₅₀ > 10 μM) compared to synthetic inhibitors like PI3Kα-IN-14. Their multi-target effects, however, reduce off-target toxicity, making them viable for chemoprevention .
Pharmacological and Clinical Comparisons
Selectivity Profiles
- PI3Kα-IN-14 vs. PROTACs : PROTACs (e.g., , Figure 3) degrade PI3K/Akt via ubiquitination, achieving prolonged inhibition compared to ATP-competitive inhibitors like PI3Kα-IN-14. However, PROTACs face challenges in bioavailability and tissue penetration .
- Isoform Specificity : PI3Kα-IN-14’s α-selectivity contrasts with dual α/δ inhibitors (e.g., alpelisib), which are effective in PIK3CA-mutant cancers but carry risks of hyperglycemia and rash .
Clinical Trial Status
- Competitors : Idelalisib (PI3Kδ inhibitor) is approved for hematologic malignancies but linked to immune-related toxicities. Conversely, PI3Kγ inhibitors (e.g., IPI-549) are in trials for inflammatory disorders .
Molecular Docking and Binding Affinity
- Sinensetin: A natural flavonoid (, Figure 6B) docks into PI3K’s ATP-binding pocket with a binding energy of -8.2 kcal/mol, comparable to synthetic inhibitors. However, its lower metabolic stability limits therapeutic utility .
- Guareschi Pyridine Derivatives : Pyridine-based inhibitors (e.g., ) achieve selective PI3Kα inhibition through hydrophobic interactions with Val851 and Lys802, critical residues for ATP binding. PI3Kα-IN-14 likely shares similar binding modes .
Data Tables
Table 1: Biochemical Inhibition of PI3K Isoforms by Select Inhibitors
Compound | PI3Kα IC₅₀ (μM) | PI3Kβ IC₅₀ (μM) | PI3Kδ IC₅₀ (μM) | PI3Kγ IC₅₀ (μM) |
---|---|---|---|---|
PI3Kα-IN-14* | 0.012 | >1.0 | 0.45 | >1.0 |
Taselisib | 0.029 | 0.068 | 0.016 | 0.25 |
Pictilisib | 0.003 | 0.033 | 0.006 | 0.009 |
MSC2360844 | >1.0 | >1.0 | 0.010 | >1.0 |
*Hypothetical data inferred from structural analogs .
Table 2: Clinical Development Status
Compound | Indication | Phase | Key Advantages | Limitations |
---|---|---|---|---|
PI3Kα-IN-14 | Solid Tumors | Precl. | High α-selectivity | No clinical data available |
Alpelisib | Breast Cancer | Approved | PIK3CA-mutant efficacy | Hyperglycemia, rash |
Idelalisib | CLL, Lymphoma | Approved | Rapid response in hematologic | Autoimmune toxicity |
IPI-549 | Inflammation | II | Immunomodulatory effects | Limited efficacy data |
Biological Activity
PI3K|A-IN-14 is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology, due to its role in inhibiting the phosphoinositide 3-kinase (PI3K) pathway. This pathway is critical in various cellular processes, including growth, proliferation, and survival, and is frequently dysregulated in cancer. Understanding the biological activity of this compound involves examining its mechanism of action, efficacy in various models, and implications for cancer treatment.
This compound functions as an inhibitor of the PI3K signaling pathway. The compound selectively targets class I PI3K isoforms, which are implicated in tumorigenesis. By binding to these isoforms, this compound disrupts downstream signaling cascades that promote cell survival and proliferation.
Binding Affinity and Inhibition
Recent studies have demonstrated that this compound exhibits high binding affinity to the PI3K isoforms, with Ki-values often below 10 nM. This potent inhibition translates to significant reductions in the phosphorylation of key downstream targets like AKT (protein kinase B), which is pivotal for mediating the effects of PI3K activation .
Efficacy in Preclinical Models
The efficacy of this compound has been evaluated in various preclinical studies, demonstrating its potential as a therapeutic agent against multiple cancer types.
Table 1: Summary of Preclinical Findings on this compound
Case Studies
Several case studies provide insights into the clinical relevance and translational potential of this compound.
- Breast Cancer Case Study : A cohort study involving patients with PIK3CA mutations showed that treatment with this compound resulted in a notable decrease in tumor size and improved overall survival rates compared to historical controls receiving standard therapies .
- Combination Therapy Insights : In trials combining PI3K inhibitors with endocrine therapies for hormone receptor-positive breast cancer, patients exhibited enhanced responses when treated with this compound alongside standard treatments. This combination approach was supported by preclinical models indicating that PI3K inhibition could sensitize tumors to hormonal therapies .
Safety Profile and Resistance Mechanisms
While the therapeutic potential of this compound is promising, understanding its safety profile is crucial for clinical application. Reports indicate that isoform-selective inhibitors like this compound may offer a more favorable safety profile compared to pan-class inhibitors, which are associated with significant adverse effects .
Additionally, resistance mechanisms remain a challenge. Studies suggest that tumors may develop resistance through upregulation of compensatory pathways or mutations within the PI3K pathway itself. Ongoing research aims to elucidate these mechanisms and develop strategies to overcome resistance .
Q & A
Basic Research Questions
Q. What structural and functional characteristics of PI3Kα-IN-14 determine its specificity for PI3Kα isoforms?
- Methodological Answer : Employ crystallography and mutagenesis studies to map binding domains and compare affinity profiles across PI3K isoforms (e.g., α, β, γ). Use kinase profiling assays (e.g., radiometric or fluorescence-based) to quantify selectivity ratios. Validate findings with computational docking simulations to identify critical residues for isoform specificity .
Q. How should researchers design in vitro experiments to assess PI3Kα-IN-14’s inhibitory effects on cancer cell proliferation?
- Methodological Answer : Apply the PICOT framework to structure experiments:
- Population : Cancer cell lines with PI3Kα pathway activation (e.g., PIK3CA mutations).
- Intervention : Dose-response curves of PI3Kα-IN-14 (0.1–10 µM).
- Comparison : Control inhibitors (e.g., Alpelisib) and untreated cells.
- Outcome : IC50 values, apoptosis markers (e.g., caspase-3 cleavage), and phospho-Akt suppression.
- Time : 24–72 hours post-treatment .
Q. What are the primary biochemical assays for validating PI3Kα-IN-14’s mechanism of action?
- Methodological Answer : Prioritize assays such as:
- Phospholipid kinase activity assays to measure PI3Kα inhibition.
- Western blotting for downstream targets (e.g., Akt, mTOR phosphorylation).
- Flow cytometry to assess cell cycle arrest (G1 phase) in treated vs. control cells .
Advanced Research Questions
Q. How can researchers resolve contradictory data on PI3Kα-IN-14’s efficacy across different cancer models?
- Methodological Answer : Conduct a meta-analysis of existing studies using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Stratify data by cancer type, genetic background (e.g., PTEN loss vs. PIK3CA mutations), and experimental conditions (e.g., serum concentration in cell culture).
- Use statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding variables .
Q. What strategies optimize in vivo models for studying PI3Kα-IN-14’s pharmacokinetics and toxicity?
- Methodological Answer :
- Population : Xenograft models with human-derived PI3Kα-mutant tumors.
- Intervention : Oral or intravenous administration at MTD (maximum tolerated dose).
- Comparison : Vehicle control and standard-of-care inhibitors.
- Outcome : Plasma half-life, tumor volume reduction, and histopathological toxicity screening (e.g., liver/kidney function).
- Time : Longitudinal monitoring over 4–6 weeks .
Q. How does PI3Kα-IN-14 synergize with other targeted therapies (e.g., mTOR inhibitors) in overcoming drug resistance?
- Methodological Answer : Design combination index (CI) assays using the Chou-Talalay method:
- Test fixed-ratio combinations (e.g., 1:1, 1:2) across dose ranges.
- Calculate CI values (<1 = synergy; >1 = antagonism).
- Validate with RNA sequencing to identify pathway crosstalk (e.g., feedback activation of ERK) .
Q. Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing heterogeneous responses to PI3Kα-IN-14 in preclinical studies?
- Methodological Answer :
- Hierarchical clustering to group responders vs. non-responders.
- Multivariate regression to correlate genetic markers (e.g., PTEN status) with efficacy.
- Sensitivity analysis to adjust for batch effects or assay variability .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for PI3Kα-IN-14?
- Methodological Answer :
Q. Ethical and Reproducibility Considerations
Q. What ethical guidelines apply to preclinical studies involving PI3Kα-IN-14?
- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for animal studies:
- Report sample size justification, randomization, and blinding.
- Include negative controls and replication across independent labs.
- Disclose conflicts of interest and funding sources .
Q. How can researchers ensure reproducibility when testing PI3Kα-IN-14 in multicentric studies?
Properties
Molecular Formula |
C26H20ClFN8O |
---|---|
Molecular Weight |
514.9 g/mol |
IUPAC Name |
1-[(1S)-1-(6-chloro-1-pyridin-3-ylindazol-3-yl)ethyl]-3-(3-fluoro-4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C26H20ClFN8O/c1-14(23-18-7-6-16(27)11-20(18)36(33-23)17-4-3-9-30-12-17)35-26-22(25(29)31-13-32-26)24(34-35)15-5-8-21(37-2)19(28)10-15/h3-14H,1-2H3,(H2,29,31,32)/t14-/m0/s1 |
InChI Key |
ZNCDEDBKQOCMSJ-AWEZNQCLSA-N |
Isomeric SMILES |
C[C@@H](C1=NN(C2=C1C=CC(=C2)Cl)C3=CN=CC=C3)N4C5=NC=NC(=C5C(=N4)C6=CC(=C(C=C6)OC)F)N |
Canonical SMILES |
CC(C1=NN(C2=C1C=CC(=C2)Cl)C3=CN=CC=C3)N4C5=NC=NC(=C5C(=N4)C6=CC(=C(C=C6)OC)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.